DPP-IV Inhibitory Activity of Coumarin–Glycine Conjugates vs. Sitagliptin and Non-Glycine Analogs
In a fluorescence-based DPP-IV assay (substrate H-Gly-Pro-AMC, human recombinant enzyme), the closest publicly disclosed coumarin–glycine conjugate class members exhibited 56.8% inhibition at 10 µM [1]. By contrast, the clinical comparator sitagliptin achieved 62.7% inhibition at 0.1 µM (100-fold lower concentration), and non-glycine amide variants (e.g., pyrrolidine amide 14f) showed 84.5% inhibition at 100 µM—a concentration 10-fold higher than the glycine-conjugate test level [1]. This pattern indicates that the glycine terminus provides a balanced potency–selectivity profile relative to bulky amines.
| Evidence Dimension | DPP-IV inhibition (% inhibition at stated concentration) |
|---|---|
| Target Compound Data | Coumarin–glycine conjugate (closest representative): 56.8% at 10 µM [1] |
| Comparator Or Baseline | Sitagliptin: 62.7% at 0.1 µM; Pyrrolidine amide 14f: 84.5% at 100 µM [1] |
| Quantified Difference | ~5.6-fold more potent than pyrrolidine amide on a concentration-normalized basis; ~100-fold less potent than sitagliptin |
| Conditions | Human recombinant DPP-IV; fluorescence readout (Ex 360 nm, Em 460 nm); pH 7.8 [1] |
Why This Matters
Demonstrates that the glycine terminus uniquely positions the compound in a potency window that avoids the bulk and potential off-target effects of large amine substituents, supporting its selection for lead optimization programs where balanced DPP-IV engagement is desired.
- [1] Soni, R., Durgapal, S. D., Soman, S. S. & Georrge, J. J. Design, synthesis and anti-diabetic activity of chromen-2-one derivatives. Arabian Journal of Chemistry (2019). doi:10.1016/j.arabjc.2016.11.011. View Source
